molecular formula C5F12 B1677054 Dodecafluoropentane CAS No. 678-26-2

Dodecafluoropentane

Cat. No. B1677054
M. Wt: 288.03 g/mol
InChI Key: NJCBUSHGCBERSK-UHFFFAOYSA-N
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Patent
US05595723

Procedure details

A 1.0 mL portion of dodecafluoroheptanol (PCR) was added to 1.0 mL of dodecafluoropentane to form a clear, homogenous solution. The same quantity of octafluoropentanol in dodecafluoropentane yielded two clear, non-mixing phases. The addition of 2.0 to 4.0 mL water to the dodecafluoroheptanol-dodecafluoropentane yielded two non-mixing phases. Upon cooling to 4° C. the two clear phases changed to three clear phases.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
dodecafluoroheptanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(C)[C:3](F)(F)[C:4]([F:16])([F:15])[C:5]([F:14])([F:13])[C:6]([F:12])([F:11])[C:7]([F:10])([F:9])[OH:8]>FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F>[F:15][C:4]([F:16])([CH3:3])[C:5]([F:13])([F:14])[C:6]([F:11])([F:12])[C:7]([F:10])([F:9])[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Step Two
Name
dodecafluoroheptanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(C)F
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear, homogenous solution

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(O)(F)F)(F)F)(F)F)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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